molecular formula C30H24CoF18N6P3 B3028708 Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate) CAS No. 28277-53-4

Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate)

Cat. No.: B3028708
CAS No.: 28277-53-4
M. Wt: 962.4 g/mol
InChI Key: COCURPBAGSBJNL-UHFFFAOYSA-N
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Description

Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) is a coordination compound with the chemical formula C30H24CoF18N6P3. It is known for its distinctive structure, where a cobalt ion is coordinated by three 2,2’-bipyridine ligands, and the complex is stabilized by three hexafluorophosphate anions. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) typically involves the reaction of cobalt(II) salts with 2,2’-bipyridine in the presence of an oxidizing agent. One common method includes dissolving cobalt(II) chloride in methanol, followed by the addition of 2,2’-bipyridine. The mixture is then oxidized using an oxidizing agent such as hydrogen peroxide or air. The resulting cobalt(III) complex is precipitated by adding hexafluorophosphoric acid, yielding Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) as a solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, switching between different oxidation states.

    Substitution Reactions: Ligands in the coordination sphere can be substituted by other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, air, or other oxidizing agents can be used to oxidize cobalt(II) to cobalt(III).

    Reducing Agents: Sodium ascorbate or potassium ferricyanide can be used to reduce cobalt(III) back to cobalt(II).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of cobalt(II) with hydrogen peroxide in the presence of 2,2’-bipyridine yields the cobalt(III) complex .

Scientific Research Applications

Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) primarily involves its ability to undergo redox reactions. The cobalt center can accept and donate electrons, making it an effective redox mediator. This property is particularly useful in applications such as DSSCs, where the compound facilitates electron transfer between the dye and the electrode, enhancing the overall efficiency of the solar cell .

Comparison with Similar Compounds

Similar Compounds

    Tris(2,2’-bipyridine)ruthenium(II) Chloride: Another coordination compound with similar ligand structure but different metal center.

    Tris(2,2’-bipyridine)iron(II) Chloride: Similar ligand structure with iron as the central metal.

Uniqueness

Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) is unique due to its specific redox properties and stability, which make it particularly suitable for applications in DSSCs and other electrochemical systems. Its ability to undergo reversible redox reactions without significant degradation sets it apart from other similar compounds .

Properties

IUPAC Name

cobalt(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H8N2.Co.3F6P/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;3*1-7(2,3,4,5)6/h3*1-8H;;;;/q;;;+3;3*-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCURPBAGSBJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24CoF18N6P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

962.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28277-53-4
Record name Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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